molecular formula C7H11N3O B1453925 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1316227-35-6

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B1453925
CAS RN: 1316227-35-6
M. Wt: 153.18 g/mol
InChI Key: RFIKUEFSGRDOMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods, such as cyclization reactions, condensation, and heterocyclic chemistry. Researchers have reported several synthetic routes, including cyclization of hydrazides with carboxylic acids or acid chlorides. Detailed experimental procedures and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole reveals its planar geometry due to the conjugation between the nitrogen atoms and the carbonyl group. The pyrrolidine ring contributes to its rigidity and influences its electronic properties. X-ray crystallography studies have provided insights into its precise three-dimensional arrangement .

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazole, specifically those containing a pyrrolidine ring, exhibit significant antimicrobial properties. The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with a pyrrolidine or piperidine ring, has shown strong antimicrobial activity against various strains, suggesting their potential use in developing new antimicrobial agents. These findings emphasize the structure-activity relationship, indicating the critical role of the oxadiazole ring in conferring antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).

Predicted Biological Activity

Another important application is the prediction of biological activity through computational methods. For example, novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds have been synthesized, and their structures were confirmed using various spectroscopic methods. The biological activity of these compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating their potential therapeutic applications. This predictive approach allows for the identification of promising compounds before in-vitro or in-vivo testing, streamlining the drug discovery process (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Activity

The synthesis of novel compounds incorporating the 1,2,4-oxadiazole structure has also shown promising anticancer activity. For instance, a study synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-oxadiazole and evaluating their anticancer activity provided insights into the potential use of these compounds as anticancer agents. The structure-activity relationship analysis of these compounds could lead to the development of new anticancer drugs (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Tuberculostatic Activity

Research into the tuberculostatic activity of derivatives containing the 1,2,4-oxadiazole ring has revealed their potential in treating tuberculosis. The synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and related derivatives demonstrated in-vitro tuberculostatic activity, highlighting the therapeutic potential of these compounds against tuberculosis and possibly other mycobacterial infections (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

properties

IUPAC Name

5-methyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIKUEFSGRDOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

CAS RN

1316227-35-6
Record name 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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